molecular formula C17H17NO2 B8484629 N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one

N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one

Cat. No.: B8484629
M. Wt: 267.32 g/mol
InChI Key: DNUNJWPVJIWKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group and has different biological activities.

    7-methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group and has different chemical properties.

    2-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one is unique due to the presence of both the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-benzyl-7-methoxy-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C17H17NO2/c1-20-15-7-8-16-14(9-15)11-18(12-17(16)19)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

DNUNJWPVJIWKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottomed flask containing methanesulfonic acid (75 mL) was added [benzyl-(3-methoxy-benzyl)-amino]-acetic acid (11.0 g, 38.5 mmol) with stirring. The mixture was heated to 100° C. for five hours whereupon LCMS showed completion of the reaction. The mixture was cooled to ambient temperature, water (300 mL) was added and the mixture was cooled in an ice-water bath and adjusted to pH 9 (10N NaOH), keeping the internal temperature below 30° C. The precipitate was collected by vacuum filtration, washed with water to neutrality, and dried to constant weight in vacuo to afford 2-benzyl-7-methoxy-2,3-dihydro-1H-isoquinolin-4-one (7.7 g, 75%) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ 7.83 (d, J=8 Hz, 1H), 7.34 (m, 5H), 6.95 (d, J=8 Hz, 1H), 6.90 (s, 1H), 3.82 (s, 3H), 3.76 (s, 2H), 3.71 (s, 2H), 3.27 (s, 2H); (m/e) 268 (M+1); mp 135° C. (dec.).
Quantity
75 mL
Type
reactant
Reaction Step One
Name
[benzyl-(3-methoxy-benzyl)-amino]-acetic acid
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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